2-propan-2-yl-1H-quinazolin-4-one
Description
2-Propan-2-yl-1H-quinazolin-4-one (CAS: 13182-64-4) is a quinazolinone derivative characterized by a bicyclic aromatic structure. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.238 g/mol. Key physicochemical properties include a density of 1.1±0.1 g/cm³, a boiling point of 306.6±35.0 °C, and a flash point of 125.0±31.3 °C . The compound features a hydroxyl group at position 4 and an isopropyl substituent at position 2, which influence its electronic and steric properties.
Properties
IUPAC Name |
2-propan-2-yl-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7(2)10-12-9-6-4-3-5-8(9)11(14)13-10/h3-7H,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUQWDLNMJVYMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-propan-2-yl-1H-quinazolin-4-one involves several steps, including the use of specific reagents and reaction conditions. One common method involves the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other conditions to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-propan-2-yl-1H-quinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phosgene and imidazole under anhydrous conditions can yield specific derivatives .
Scientific Research Applications
2-propan-2-yl-1H-quinazolin-4-one has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and peptide coupling reactions. In biology, it is employed in studies involving enzyme inhibition and protein interactions. In medicine, 2-propan-2-yl-1H-quinazolin-4-one is investigated for its potential therapeutic effects and as a diagnostic tool. Industrial applications include its use in the production of high-purity compounds and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 2-propan-2-yl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and proteins, thereby affecting various biochemical processes. The compound binds to key receptors and blocks downstream signaling cascades, leading to its observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Quinazolinones
Quinazolinones exhibit significant pharmacological versatility, with substituent variations dictating their biological and physicochemical profiles. Below is a detailed comparison of 2-propan-2-yl-1H-quinazolin-4-one with analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The isopropyl group in 2-propan-2-yl-1H-quinazolin-4-one contributes to moderate lipophilicity (implied by density and flash point). The aminomethyl substituent in ’s derivative introduces polarity, likely affecting solubility and bioavailability .
Synthetic Flexibility: Derivatives like 1-ethyl-2,2-dimethyl-2,3-dihydroquinazolin-4-one () highlight the role of alkylation and cyclization in modulating stability and reactivity. For example, reflux conditions with NaN₃ () enable regioselective triazole ring formation, a strategy applicable to further functionalize the quinazolinone core .
Safety and Handling :
- 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one () requires stringent safety measures (e.g., medical consultation upon exposure), underscoring the importance of substituent-dependent toxicity profiles .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-propan-2-yl-1H-quinazolin-4-one to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of solvent selection (e.g., dimethyl sulfoxide or ethanol, which significantly impact reaction kinetics and product distribution ), temperature (80–120°C), and reaction time. Catalysts such as palladium or copper-based systems can facilitate coupling reactions, while green methods using oxygen as an oxidant under basic conditions (e.g., t-BuONa) improve sustainability . Purification via column chromatography or recrystallization ensures high purity.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-propan-2-yl-1H-quinazolin-4-one?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amine (N-H) stretches. High-performance liquid chromatography (HPLC) monitors reaction progress and purity, while mass spectrometry (MS) validates molecular weight .
Q. How can researchers design preliminary bioactivity assays to evaluate the pharmacological potential of this compound?
- Methodological Answer : Initial screening should include antimicrobial assays (e.g., disc diffusion against E. coli or S. aureus), cytotoxicity studies (MTT assay on cancer cell lines), and anti-inflammatory tests (COX-2 inhibition). Dose-response curves and IC₅₀ calculations provide quantitative activity metrics. Structural analogs with known activities (e.g., 2-(furanyl)vinyl quinazolinone for antimicrobial effects) serve as positive controls .
Advanced Research Questions
Q. What computational strategies are recommended to study the electronic properties and reactivity of 2-propan-2-yl-1H-quinazolin-4-one?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals like B3LYP (incorporating exact exchange for accuracy ) predicts frontier molecular orbitals, electrostatic potential maps, and charge distribution. Multiwfn software enables topology analysis of electron density and local kinetic energy, critical for understanding nucleophilic/electrophilic sites . Solvent effects can be modeled using the polarizable continuum model (PCM).
Q. How can reaction mechanisms for quinazolinone synthesis be validated using kinetic and mechanistic studies?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O tracing) and intermediate trapping (e.g., benzaldehyde in oxidative coupling ) clarify reaction pathways. Kinetic studies under varied temperatures and concentrations determine rate laws. Computational transition-state analysis (DFT) identifies energy barriers, while in situ IR or NMR monitors real-time intermediate formation .
Q. What methodologies resolve contradictions in reported biological activities of quinazolinone derivatives?
- Methodological Answer : Discrepancies may arise from assay variability, impurities, or structural modifications. Solutions include:
- Standardization : Use identical cell lines (e.g., MCF-7 for anticancer assays) and protocols.
- Purity Validation : HPLC (>95% purity) and elemental analysis (C, H, N) ensure compound consistency.
- SAR Analysis : Compare activities of derivatives (e.g., 6-chloro or 4-phenyl substitutions ) to isolate critical functional groups.
- Meta-Analysis : Statistical aggregation of published data identifies trends obscured by outliers .
Q. How can green chemistry principles be integrated into the synthesis of 2-propan-2-yl-1H-quinazolin-4-one?
- Methodological Answer : Replace hazardous solvents (e.g., DMF) with ethanol or water. Utilize oxygen as a green oxidant to minimize waste . Catalytic systems (e.g., recyclable copper nanoparticles) reduce metal leaching. Solvent-free mechanochemical grinding and microwave-assisted synthesis enhance energy efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
